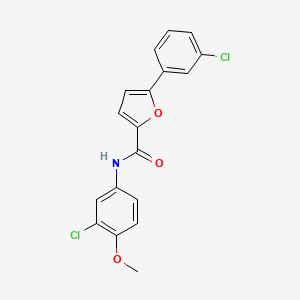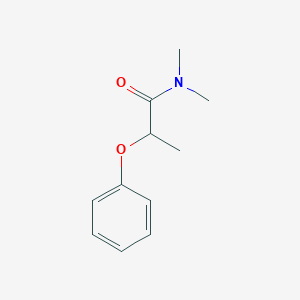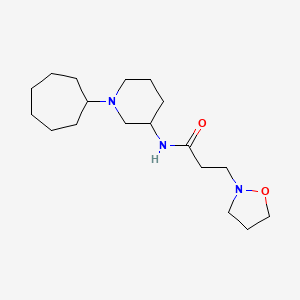
N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide, also known as CMF, is a synthetic compound that has been widely studied for its potential use as a therapeutic agent. CMF belongs to the class of furan-based compounds and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have antimicrobial activity against various bacterial and fungal strains. This compound has also been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide. One area of research is the development of more efficient synthesis methods for this compound, which could improve the yield and purity of the final product. Another area of research is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer. Additionally, the molecular targets of this compound and its mechanism of action need to be further elucidated to fully understand its biological effects.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 3-chloro-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then subjected to a cyclization reaction with furfurylamine, leading to the formation of this compound. The synthesis of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)-2-furamide has been studied for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has also been investigated for its antimicrobial, anti-inflammatory, and analgesic activities. Studies have also shown that this compound has the potential to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-6-5-13(10-14(16)20)21-18(22)17-8-7-15(24-17)11-3-2-4-12(19)9-11/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCRBTUCWYWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)

![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)


![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![N-(3-bromophenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B6023901.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)
![3,4-dimethyl-6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6023910.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6023918.png)